molecular formula C5H8F3NO B2422798 3-(2,2,2-Trifluoroethoxy)azetidine CAS No. 1332886-59-5; 1333106-09-4

3-(2,2,2-Trifluoroethoxy)azetidine

Cat. No.: B2422798
CAS No.: 1332886-59-5; 1333106-09-4
M. Wt: 155.12
InChI Key: TXTIKGOZUZUFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-10-4-1-9-2-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTIKGOZUZUFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333106-09-4
Record name 3-(2,2,2-trifluoroethoxy)azetidine
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Q & A

Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroethoxy group to azetidine, and how can reaction conditions be optimized?

The trifluoroethoxy group is typically introduced via nucleophilic substitution. For example, in analogous pyridine derivatives, mixed alkali systems (e.g., K₂CO₃/KOH) in trifluoroethanol solvent facilitate substitution at elevated temperatures (80–100°C) with yields up to 71% . For azetidine, steric hindrance around the nitrogen may require tailored bases (e.g., NaH or DBU) and prolonged reaction times. Monitoring via TLC or HPLC is critical to optimize reaction progress and minimize byproducts like dehalogenation or ring-opening.

Q. How can regioisomeric purity of 3-(2,2,2-trifluoroethoxy)azetidine be confirmed?

Advanced NMR techniques are essential. ¹⁹F NMR distinguishes trifluoroethoxy regioisomers due to distinct chemical shifts influenced by electronic environments. 2D NMR (e.g., HSQC, NOESY) clarifies substitution patterns on the azetidine ring, while high-resolution mass spectrometry (HRMS) confirms molecular formula integrity .

Q. What analytical methods ensure compound stability under storage?

The compound’s air sensitivity (due to the electron-deficient trifluoroethoxy group) necessitates storage at 2–8°C under inert gas. Accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring can identify degradation products, such as hydrolyzed intermediates or oxidized species .

Advanced Research Questions

Q. What mechanistic pathways govern the introduction of the trifluoroethoxy group to azetidine?

Competing pathways (e.g., Sₙ2 vs. radical mechanisms) can be probed using kinetic isotope effects (KIEs) or radical traps (e.g., TEMPO). Isotopic labeling (e.g., ¹⁸O in trifluoroethanol) paired with mass spectrometry may reveal nucleophilic substitution dominance, as seen in pyridine systems . Computational studies (DFT) further elucidate transition states and steric/electronic barriers.

Q. How does the trifluoroethoxy group influence azetidine’s conformational dynamics in drug design?

X-ray crystallography of derivatives (e.g., azetidine-3-carboxylic acid analogs) shows that substituents like trifluoroethoxy induce ring puckering, altering hydrogen-bonding capacity. Molecular dynamics simulations predict how these conformational changes affect binding to targets like GPCRs or kinases .

Q. How can contradictions in reported synthetic yields be resolved?

Reproducibility issues often arise from trace moisture or variable catalyst activity. Systematic DOE (design of experiments) approaches, varying solvents (DMF vs. THF), bases, and temperature, can identify critical parameters. For example, highlights mixed alkali systems for pyridine analogs, but azetidine may require milder conditions to prevent ring strain-induced side reactions .

Q. What in vitro assays validate this compound as a bioactive scaffold?

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
  • Cellular permeability : Caco-2 monolayer studies evaluate absorption potential.
  • Target engagement : SPR (surface plasmon resonance) screens for binding to proteins like kinases or proteases, leveraging the trifluoroethoxy group’s polarity for selective interactions .

Q. How does the compound’s electronic profile affect its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoroethoxy group deactivates the azetidine ring, complicating Pd-catalyzed cross-coupling. Strategies include using electron-rich ligands (e.g., XPhos) or directing groups (e.g., boronate esters, as in ) to enhance reactivity. Monitoring via ³¹P NMR tracks catalytic cycle efficiency .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Optimization DOE, HPLC purity tracking, TLC
Regioisomer Analysis ¹⁹F NMR, 2D NMR (HSQC/NOESY), HRMS
Stability Profiling LC-MS, accelerated stability chambers
Mechanistic Studies KIE experiments, DFT calculations, isotopic labeling
Conformational Analysis X-ray crystallography, MD simulations

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